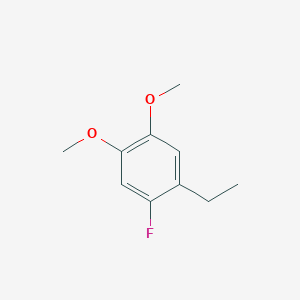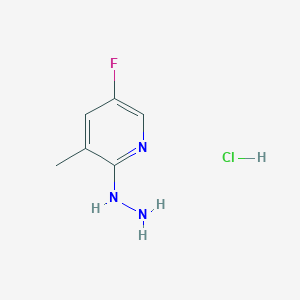
5-(Chloromethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable chloromethyl ketone. One common method is the reaction of o-phenylenediamine with chloroacetaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .
化学反应分析
Types of Reactions: 5-(Chloromethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azidoquinoxalines, thiocyanatoquinoxalines, and aminoquinoxalines.
Oxidation: Major products are quinoxaline-5-carboxylic acid and its derivatives.
Reduction: Dihydroquinoxaline derivatives are the primary products.
科学研究应用
5-(Chloromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
作用机制
The mechanism of action of 5-(Chloromethyl)quinoxaline involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The quinoxaline ring can also interact with DNA and RNA, affecting their function and stability. These interactions contribute to the compound’s antimicrobial and anticancer properties .
相似化合物的比较
Quinoxaline: The parent compound without the chloromethyl group.
Quinazoline: A similar heterocyclic compound with a different nitrogen arrangement.
Phthalazine: Another nitrogen-containing heterocycle with a different ring structure.
Comparison: 5-(Chloromethyl)quinoxaline is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential applications. Compared to quinoxaline, it has increased nucleophilicity and can undergo a wider range of chemical reactions. Quinazoline and phthalazine, while similar in structure, have different biological activities and applications .
属性
CAS 编号 |
1025904-00-0 |
|---|---|
分子式 |
C9H7ClN2 |
分子量 |
178.62 g/mol |
IUPAC 名称 |
5-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H7ClN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 |
InChI 键 |
GRKMAFIAQHFEOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11911370.png)




![2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)





